molecular formula C26H34N4 B11985853 11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11985853
M. Wt: 402.6 g/mol
InChI Key: VDUNMUYSAYHFMM-UHFFFAOYSA-N
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Description

11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound. It belongs to the class of benzimidazole derivatives, which are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes a cyclopenta-fused pyrido-benzimidazole core with an undecylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iodine as a mediator and air oxygen as an oxidant . The reaction conditions are generally mild, and the yields are reported to be high.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and air oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the undecylamino group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.

Properties

Molecular Formula

C26H34N4

Molecular Weight

402.6 g/mol

IUPAC Name

16-(undecylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C26H34N4/c1-2-3-4-5-6-7-8-9-12-18-28-25-21-15-13-14-20(21)22(19-27)26-29-23-16-10-11-17-24(23)30(25)26/h10-11,16-17,28H,2-9,12-15,18H2,1H3

InChI Key

VDUNMUYSAYHFMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC1=C2CCCC2=C(C3=NC4=CC=CC=C4N13)C#N

Origin of Product

United States

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